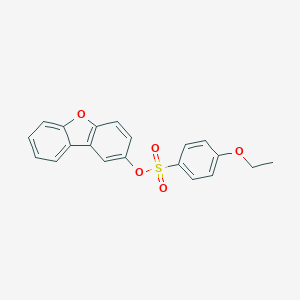
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide” is a derivative of anthraquinone . Anthraquinone, also known as anthracenedione or dioxoanthracene, is an aromatic organic compound with the formula C14H8O2 . It is a building block of many dyes and is used in bleaching pulp for papermaking . The term anthraquinone refers to the isomer, 9,10-anthraquinone (IUPAC: 9,10-dioxoanthracene) wherein the keto groups are located on the central ring .
Scientific Research Applications
Polymeric Materials
The photophysical and photochemical properties of anthracene derivatives make them attractive for use in polymeric materials. Research is ongoing to investigate their application in organic field-effect transistors (OFETs) and other polymeric systems, aiming to enhance their performance and functionality.
Each of these fields leverages the unique properties of anthracene derivatives to push the boundaries of scientific research and technological innovation. The compound “N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide” likely shares similar applications due to its structural relation to anthracene derivatives .
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide is DNA gyrase B of Mycobacterium tuberculosis . DNA gyrase is the only enzyme responsible for regulating DNA topology in this species and is considered essential in all bacteria .
Mode of Action
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide acts as a competitive inhibitor by interacting with the ATP-binding pocket of DNA gyrase B . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and potentially inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase B affects the DNA replication and transcription processes in Mycobacterium tuberculosis, disrupting its life cycle .
Result of Action
The molecular and cellular effects of N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide’s action include the inhibition of DNA gyrase B, leading to disrupted DNA topology and potentially impaired bacterial growth . This could result in the effective treatment of tuberculosis caused by Mycobacterium tuberculosis .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-17(2)22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKAGCMQCPFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-9,10-dioxoanthracene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491751.png)

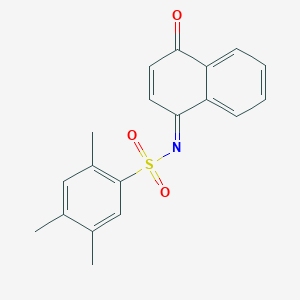
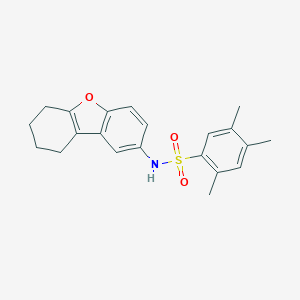
![Butyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491781.png)
![Pentyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491783.png)
![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)
![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)
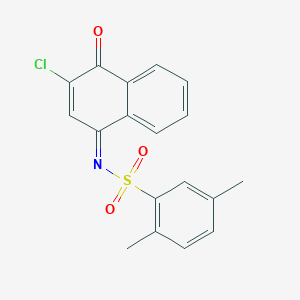
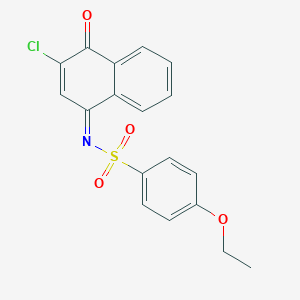
![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)
![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)
